molecular formula C16H16FeN2O4+2 B1497334 N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) CAS No. 255379-99-8

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II)

Cat. No.: B1497334
CAS No.: 255379-99-8
M. Wt: 356.15 g/mol
InChI Key: LRSJUVSXJZYUIQ-UHFFFAOYSA-N
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Description

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) (CAS: 124061-43-4) is a Schiff base complex derived from the condensation of ethylenediamine with two equivalents of 5-hydroxysalicylaldehyde, coordinated to an iron(II) center. The compound has the molecular formula C₁₆H₁₆N₂O₄·Fe (molecular weight: 300.31 g/mol) and is characterized by a tetradentate ligand system, forming a square-planar or octahedral geometry depending on the oxidation state and coordination environment . It is synthesized via template reactions, yielding a dark-colored powder with a melting point of ~250°C .

This compound has garnered attention in coordination chemistry for its redox-active properties, enabling applications in catalysis (e.g., oxidative reactions) and biomimetic studies . Its structural flexibility allows modifications at the phenolic -OH groups or the ethylenediamine backbone, making it a versatile scaffold for functional materials .

Properties

IUPAC Name

2-[2-[(2,5-dihydroxyphenyl)methylideneamino]ethyliminomethyl]benzene-1,4-diol;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4.Fe/c19-13-1-3-15(21)11(7-13)9-17-5-6-18-10-12-8-14(20)2-4-16(12)22;/h1-4,7-10,19-22H,5-6H2;/q;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSJUVSXJZYUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=NCCN=CC2=C(C=CC(=C2)O)O)O.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FeN2O4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743080
Record name 4-hydroxy-6-[[2-[(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one;iron(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255379-99-8
Record name 4-hydroxy-6-[[2-[(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one;iron(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Coordination Chemistry

Versatile Ligand in Metal Complexes
Fe(Salen) acts as a powerful chelating agent, forming stable metal complexes that are crucial in catalysis and materials science. Its ability to coordinate with various metal ions enhances the reactivity and stability of the resulting complexes, making it invaluable in synthetic chemistry and industrial applications .

Analytical Chemistry

Metal Ion Detection and Environmental Monitoring
The compound is widely used in developing sensitive sensors for detecting metal ions. Its chelating properties allow for effective metal ion extraction and quantification, providing reliable methods for environmental monitoring. This application is particularly important in assessing contamination levels in water sources and soil .

Application Area Specific Use
Metal Ion DetectionDevelopment of sensitive sensors
Environmental MonitoringAssessment of soil and water contamination

Pharmaceutical Applications

Targeted Drug Delivery and Anti-Cancer Activity
Fe(Salen) has shown potential in drug formulation, particularly for targeting specific biological pathways. Notably, studies have demonstrated its anti-cancer properties, where it promotes apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS). In preclinical models, Fe(Salen) has been used for magnet-guided delivery, allowing for improved targeting of tumor sites while minimizing damage to surrounding healthy tissues .

  • Mechanism of Action : Induction of apoptosis via ROS production.
  • Clinical Relevance : Comparable efficacy to traditional chemotherapeutics like cisplatin.

Biochemistry

Studying Enzyme Activities and Metabolic Processes
In biochemistry, Fe(Salen) is utilized to investigate enzyme activities and interactions. Its role as a model compound helps researchers understand complex metabolic processes, particularly those involving iron-dependent enzymes. This understanding is critical for developing new therapeutic strategies targeting metabolic disorders .

Material Science

Development of Innovative Materials
Fe(Salen) contributes to creating advanced materials with unique properties, such as enhanced stability and functionality. These materials can be applied in various fields, including electronics, catalysis, and nanotechnology. The ability to tailor the properties of these materials based on the ligand structure opens up new avenues for research and industrial applications .

Case Study 1: Anti-Cancer Applications

A study highlighted the efficacy of Fe(Salen) in reducing tumor size in mouse models when delivered using magnetic guidance. The compound's accumulation at the tumor site was visualized through magnetic resonance imaging (MRI), showcasing its potential as a theranostic agent—combining therapy and diagnostics .

Case Study 2: Environmental Sensors

Research demonstrated the use of Fe(Salen)-based sensors for detecting heavy metals in contaminated water sources. These sensors exhibited high sensitivity and selectivity towards specific metal ions, proving effective for environmental monitoring purposes .

Mechanism of Action

The mechanism by which N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) exerts its effects involves its ability to coordinate with various ligands and participate in electron transfer reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

Variations in the salicylidene substituents significantly alter the physicochemical and functional properties of salen-type complexes:

Compound Substituent Position Key Properties Reference
N,N'-Bis(5-methylsalicylidene)ethylenediamine Fe(II) 5-CH₃ Enhanced electrochemical activity; used in spectroelectrochemical studies .
N,N'-Bis(3-methoxysalicylidene)ethylenediamine Fe(III) 3-OCH₃ Higher stability in aqueous media; applied in anticancer studies (ferroptosis induction) .
N,N'-Bis(6-methoxysalicylidene)ethylenediamine Pt(II) 6-OCH₃ Used in chiral Pt(II) complexes; exhibits luminescence properties .
  • 5-Hydroxy vs. 5-Methoxy : The -OH group in N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) enhances hydrogen-bonding interactions, improving solubility in polar solvents compared to methoxy analogs .
  • 3-Methoxy vs. 5-Hydroxy : 3-Methoxy derivatives show higher lipophilicity, favoring cellular uptake in biomedical applications .

Metal Analogs: Central Ion Influence

The choice of metal ion critically impacts catalytic activity, magnetic behavior, and biological efficacy:

Metal Ion Compound Example Key Findings Reference
Fe(II) N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Radical pathway dominance in H₂O₂ activation; high phenol degradation efficiency .
Fe(III) Halogenated Fe(III) salen complexes Induces ferroptosis in cancer cells; IC₅₀ values < 10 µM in antiproliferative assays .
Mn(II) Mn(II)-salen (Mecy-Mn(II)) Non-radical oxidation pathways; selective degradation of diclofenac and carbamazepine .
Cu(II) Cu(II)-salen Flame-retardant applications in TPU: 49% reduction in peak heat release rate .
Pt(II) Pt(II)-salen Chiral complexes with applications in asymmetric catalysis .
  • Fe(II) vs. Fe(III) : Fe(II) complexes are more redox-active, favoring electron-transfer reactions, while Fe(III) derivatives exhibit stronger Lewis acidity and stability in biological environments .
  • Fe vs. Mn: Mn(II) complexes prefer non-radical pathways (e.g., singlet oxygen generation), whereas Fe(II/III) systems generate hydroxyl radicals (•OH) for contaminant degradation .

Application-Specific Comparisons

  • Catalysis: Fe(II)-salen achieves >90% phenol degradation efficiency via radical mechanisms, outperforming Mn(II)-salen (70–80%) in H₂O₂ activation . Pt(II)-salen complexes show superior enantioselectivity (>95% ee) in asymmetric aldol reactions .
  • Biomedicine :

    • Halogenated Fe(III)-salen complexes demonstrate 3–5× higher cytotoxicity than cisplatin in MCF-7 breast cancer cells .
    • Cu(II)-salen reduces TPU flammability by 49% (pk-HRR) compared to 38% for Mn(II)-salen .
  • Materials Science :

    • Fe(II)-salen integrates into MOFs for gas storage, while Zn(II)-salen derivatives serve as electrolytes in dye-sensitized solar cells (efficiency: 8.2%) .

Data Tables

Table 1: Efficiency in Noble Metal Ion Recovery

Carrier Recovery Efficiency (%) Target Ion Reference
N,N'-Bis(5-hydroxysalicylidene)ethylenediamine 98.5 Pd²⁺
N,N'-Bis(salicylidene)ethylenediamine 95.2 Pt²⁺
Commercial ion-exchange resins 85–90 Au³⁺

Table 2: Flame Retardancy Performance

Compound Peak Heat Release Rate (pk-HRR) Reduction Application Reference
Cu(II)-salen (5-hydroxyl) 49% TPU polymers
Mn(II)-salen 38% TPU polymers
Commercial phosphate esters 30–35% Polyurethane foams

Biological Activity

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II), often referred to as Fe(Salen), is a complex that has garnered significant attention in the fields of coordination chemistry, biochemistry, and medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II)

Fe(Salen) is a metal complex formed by the coordination of iron(II) ions with the ligand N,N'-bis(5-hydroxysalicylidene)ethylenediamine. The structure of this compound allows for unique interactions within biological systems, particularly in targeting cancer cells. Its ability to generate reactive oxygen species (ROS) plays a crucial role in its cytotoxic effects.

Anticancer Activity

Mechanism of Action

Fe(Salen) exhibits potent anticancer activity through several mechanisms:

  • ROS Generation : The compound induces oxidative stress in cancer cells by generating ROS, which leads to apoptosis (programmed cell death). This mechanism has been confirmed in various studies where Fe(Salen) demonstrated significant cytotoxicity against different cancer cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) .
  • Ferroptosis Induction : Recent findings suggest that Fe(Salen) can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This was particularly noted in studies where specific complexes derived from Fe(Salen) showed dual modes of cell death .

Table 1: Summary of Anticancer Activity

Study ReferenceCell LineIC50 (μM)Mechanism
MDA-MB-2314.2ROS generation
HeLa2.5Ferroptosis
A5496.0Apoptosis via ROS
Various Tumors1-10Apoptosis and DNA damage

Case Study: Efficacy Against Breast Cancer

In a study conducted by Basu et al., Fe(Salen) demonstrated remarkable efficacy against MDA-MB-231 breast cancer cells, achieving an IC50 value significantly lower than that of cisplatin, a standard chemotherapeutic agent. The study highlighted that the compound not only inhibited cell proliferation but also induced apoptosis through ROS-mediated pathways .

Pharmacological Applications

Fe(Salen) is being explored for various pharmaceutical applications beyond its anticancer properties:

  • Drug Delivery Systems : Due to its magnetic properties, Fe(Salen) can be utilized in magnet-guided drug delivery systems, enhancing the targeting of tumors while minimizing side effects on healthy tissues .
  • Biomarkers for Imaging : The fluorescent properties of Fe(Salen) complexes make them suitable candidates for cellular imaging, allowing for real-time monitoring of drug delivery and efficacy in vivo .

Preparation Methods

Synthesis of the Ligand: N,N'-Bis(5-hydroxysalicylidene)ethylenediamine

The ligand is a Schiff base formed by the condensation of ethylenediamine with 5-hydroxysalicylaldehyde. The key steps include:

  • Reagents : Ethylenediamine and 5-hydroxysalicylaldehyde in a 1:2 molar ratio.
  • Solvent : Commonly anhydrous ethanol or acetonitrile is used.
  • Reaction Conditions : The mixture is stirred under reflux conditions for 12–48 hours to facilitate complete condensation.
  • Isolation : Upon cooling, the formed Schiff base precipitates as a yellow powder, which is collected by filtration, washed with cold solvent (e.g., ethanol or acetonitrile), and dried under vacuum.
  • Purity Verification : The ligand purity is typically confirmed by High-Performance Liquid Chromatography (HPLC) with purity >95%, and characterized by NMR and IR spectroscopy.

Example procedure from related salicylidene ligands :

  • 1 equivalent of ethylenediamine is reacted with 2 equivalents of substituted salicylaldehyde in anhydrous acetonitrile, refluxed for 48 hours, and the precipitate is filtered and dried (yield ~76–93%).

Complexation with Iron(II)

The formation of the iron(II) complex involves coordination of the synthesized Schiff base ligand to iron(II) ions, typically from iron(II) chloride or iron(II) acetate salts.

  • Reagents : Equimolar amounts of the ligand and iron(II) salt.
  • Solvent : Anhydrous ethanol or methanol is preferred to avoid oxidation of iron(II).
  • Reaction Conditions : The ligand and iron(II) salt are dissolved in the solvent and stirred under reflux for 2–5 hours. The solution color typically changes indicating complex formation.
  • Isolation : The precipitated complex is collected by filtration, washed with cold ethanol, and dried under vacuum.
  • Purity and Characterization : Purity is verified by HPLC (>99%), elemental analysis, FT-IR spectroscopy, and mass spectrometry. Magnetic susceptibility measurements (Evans method) confirm the iron oxidation state and spin state.

Typical Experimental Data and Yields

Step Conditions Yield (%) Appearance Characterization Techniques
Ligand synthesis Reflux in MeCN or EtOH, 12–48 h 76–93 Yellow powder HPLC, NMR, IR
Complexation with Fe(II) salt Reflux in EtOH, 2–5 h 85–95 Dark colored solid HPLC, FT-IR, Mass Spec, Magnetic Susceptibility

Notes on Reaction Optimization and Variations

  • Solvent Choice : Anhydrous solvents are critical to prevent oxidation of iron(II) to iron(III).
  • Atmosphere : Inert atmosphere (nitrogen or argon) may be employed to maintain iron(II) oxidation state.
  • Reflux Time : Extended reflux times ensure complete ligand-metal coordination.
  • Purification : Recrystallization from ethanol or acetonitrile improves purity and crystallinity.
  • Characterization : Due to paramagnetic iron centers, NMR spectra of complexes are often broad; magnetic measurements and EPR spectroscopy provide complementary data.

Research Findings and Comparative Notes

  • Research on related iron(III) complexes with similar Schiff base ligands shows that substitution on the salicylidene ring (e.g., hydroxyl, methoxy groups) affects solubility, complex stability, and biological activity.
  • Although the cited studies focus more on iron(III) complexes, the preparation approach for iron(II) complexes is analogous, with careful control to prevent oxidation.
  • The complexation reaction is rapid, often indicated by a color change in solution, and the isolated complexes are stable solids suitable for further applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II), and how can purity be optimized?

  • Methodological Answer : The ligand is synthesized via Schiff base condensation between 5-hydroxysalicylaldehyde and ethylenediamine in ethanol under reflux (70–80°C, 2–4 hours). The Iron(II) complex is formed by adding Fe(II) salts (e.g., FeCl₂·4H₂O) to the ligand solution in a 1:1 molar ratio under inert conditions (N₂/Ar) to prevent oxidation. Purification involves recrystallization from ethanol or methanol. Purity optimization requires monitoring reaction pH (6–7), excluding oxygen, and characterizing intermediates via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are essential for characterizing this Iron(II) complex?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) bands (e.g., absorption at ~410 nm in ethanol) .
  • IR Spectroscopy : Confirms imine (C=N) bond formation (shift from ~1650 cm⁻¹ in free aldehyde to ~1610 cm⁻¹ post-condensation) .
  • EPR : Detects paramagnetic Fe(II) centers in distorted octahedral geometry .
  • Elemental Analysis : Validates stoichiometry (C, H, N content).
  • XRD : Resolves crystal structure, but air-sensitive samples require glovebox handling .

Q. How do pH and solvent choice influence the stability of the Iron(II) complex during experiments?

  • Methodological Answer : The complex is stable in weakly acidic to neutral conditions (pH 5–7). In alkaline media (pH > 8), hydroxide precipitation occurs. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may induce ligand dissociation. Ethanol/methanol mixtures balance stability and solubility. Storage under inert gas at 4°C prevents Fe(II) → Fe(III) oxidation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., LMCT band shifts) be resolved in studies of this complex?

  • Methodological Answer : Contradictory LMCT band positions often arise from solvent polarity, pH, or oxidation state changes. To resolve:

  • Perform pH-dependent UV-Vis titrations (pH 3–10) to map absorption trends.
  • Compare spectra under inert vs. aerobic conditions to identify oxidation artifacts.
  • Use cyclic voltammetry to correlate redox potentials with spectral shifts .

Q. What experimental designs are optimal for evaluating the catalytic activity of this complex in oxidation reactions?

  • Methodological Answer :

  • Substrate Scope : Test olefin epoxidation (e.g., styrene) using H₂O₂ or O₂ as oxidants.
  • Control Experiments : Include ligand-only and Fe-free systems to isolate metal-centered activity.
  • Kinetic Profiling : Monitor turnover frequency (TOF) via GC-MS or iodometric titration for peroxide consumption.
  • Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to distinguish radical vs. non-radical pathways .

Q. How can the biological activity (e.g., cytotoxicity) of this complex be systematically assessed against cancer cell lines?

  • Methodological Answer :

  • Cell Lines : Use leukemia (e.g., K562) and solid tumor (e.g., HeLa) models.
  • Dose-Response Assays : Treat cells with 1–100 µM complex for 24–72 hours; quantify viability via MTT/WST-1 assays.
  • Selectivity : Compare IC₅₀ values with non-malignant cells (e.g., HEK293).
  • Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) .

Q. What strategies mitigate ligand dissociation during electrochemical studies of the Iron(II) complex?

  • Methodological Answer :

  • Electrolyte Optimization : Use non-coordinating electrolytes (e.g., TBAPF₆ in acetonitrile) to minimize ligand displacement.
  • Low Temperatures : Conduct experiments at 0–5°C to slow dissociation kinetics.
  • Spectroelectrochemistry : Couple cyclic voltammetry with in-situ UV-Vis to track ligand-metal binding during redox events .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported magnetic moments for this complex?

  • Methodological Answer : Magnetic moments vary due to spin crossover (low-spin ↔ high-spin Fe(II)) or impurity phases. Resolve via:

  • SQUID Magnetometry : Measure µeff across 2–300 K; spin transitions show hysteresis in cooling/heating cycles.
  • Mössbauer Spectroscopy : Identify Fe(II) oxidation state and coordination geometry (quadrupole splitting ΔE₀).
  • Sample Purity : Re-synthesize with rigorous Schlenk techniques and characterize via XRD .

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